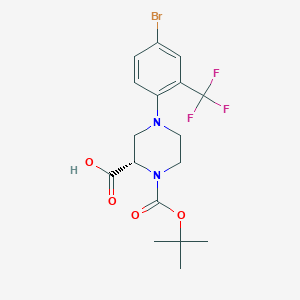

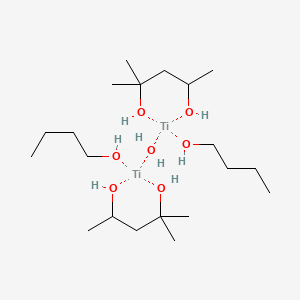

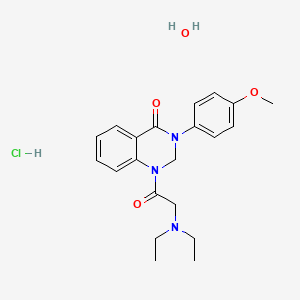

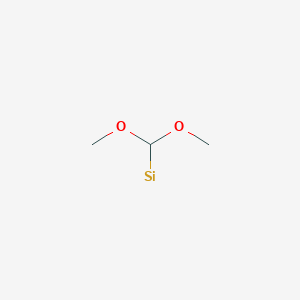

Di-n-butoxytitanium 2-methylpentane-2,4-diolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “butan-1-ol; 2-methylpentane-2,4-diol; titanium; hydrate” is a complex mixture of different chemical entities, each with unique properties and applications. Butan-1-ol is a primary alcohol, 2-methylpentane-2,4-diol is a glycol, titanium is a transition metal, and hydrate refers to a compound containing water molecules. This combination of compounds can be used in various scientific and industrial applications due to their diverse chemical properties.

Métodos De Preparación

Butan-1-ol

Butan-1-ol can be synthesized through several methods:

Hydrogenation of Crotonaldehyde: This involves the hydrogenation of crotonaldehyde, which is formed via the aldol condensation of acetaldehyde.

Reppe Synthesis: This method involves the carbonylation of propene.

Hydroformylation of Propene: This is the dominant industrial method, where propene is hydroformylated to form n-butyraldehyde, which is then hydrogenated to produce butan-1-ol.

2-Methylpentane-2,4-diol

2-Methylpentane-2,4-diol is typically produced by the hydrogenation of diacetone alcohol .

Titanium

Titanium is extracted from its ores through a series of steps:

Kroll Process: Titanium tetrachloride is reduced with magnesium to produce titanium sponge.

Vacuum Arc Remelting: This process is used to refine titanium and produce high-purity titanium alloys.

Hydrate

Hydrates are typically formed by exposing compounds to water vapor or by crystallizing compounds from aqueous solutions .

Análisis De Reacciones Químicas

Butan-1-ol

Dehydration: It can be dehydrated to form butenes using catalysts like alumina at high temperatures.

Esterification: Butan-1-ol reacts with acids to form esters, such as butyl acetate.

2-Methylpentane-2,4-diol

2-Methylpentane-2,4-diol can undergo typical reactions of diols, such as esterification and ether formation .

Titanium

Titanium reacts with oxygen to form titanium dioxide, a highly stable compound. It also forms various alloys with metals like aluminum and vanadium .

Hydrate

Hydrates can lose water upon heating, resulting in the formation of anhydrous compounds .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action for each component varies:

Butan-1-ol: Acts as a solvent and intermediate in chemical reactions.

2-Methylpentane-2,4-diol: Functions as a solvent and stabilizer in emulsions.

Titanium: Provides structural strength and corrosion resistance in alloys.

Hydrate: Stabilizes compounds by incorporating water molecules into their structure.

Comparación Con Compuestos Similares

- Butan-1-ol vsButan-2-ol : Butan-1-ol is a primary alcohol, while butan-2-ol is a secondary alcohol, leading to different reactivity and applications .

- 2-Methylpentane-2,4-diol vsEthylene Glycol : Both are diols, but 2-methylpentane-2,4-diol has a branched structure, affecting its physical properties .

- Titanium vsAluminum : Titanium is stronger and more corrosion-resistant but heavier than aluminum .

- Hydrate vsAnhydrous Compounds : Hydrates contain water molecules, which can affect their stability and reactivity compared to anhydrous forms .

Propiedades

Número CAS |

17621-69-1 |

|---|---|

Fórmula molecular |

C20H50O7Ti2 |

Peso molecular |

498.3 g/mol |

Nombre IUPAC |

butan-1-ol;2-methylpentane-2,4-diol;titanium;hydrate |

InChI |

InChI=1S/2C6H14O2.2C4H10O.H2O.2Ti/c2*1-5(7)4-6(2,3)8;2*1-2-3-4-5;;;/h2*5,7-8H,4H2,1-3H3;2*5H,2-4H2,1H3;1H2;; |

Clave InChI |

FFOJSPSCWXRJRD-UHFFFAOYSA-N |

SMILES canónico |

CCCCO.CCCCO.CC(CC(C)(C)O)O.CC(CC(C)(C)O)O.O.[Ti].[Ti] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)

![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)